molecular formula C7H6ClNO B1425669 5-Chloro-4-methyl-pyridine-2-carbaldehyde CAS No. 886364-96-1

5-Chloro-4-methyl-pyridine-2-carbaldehyde

Cat. No. B1425669
CAS RN: 886364-96-1
M. Wt: 155.58 g/mol
InChI Key: OVKXYOUVSBNUMC-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 886364-96-1 . It has a molecular weight of 155.58 and is a solid at room temperature . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO/c1-5-2-6 (4-10)9-3-7 (5)8/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 155.58 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

5-Chloro-4-methyl-pyridine-2-carbaldehyde has been utilized in the synthesis of biologically active molecules, particularly in the preparation of imines. These compounds are noted for their potential as herbicides, fungicides, neoplasm inhibitors, antiviral agents, and antimicrobials. Additionally, they have applications in anti-cancer and anti-tubercular therapies, as well as in plant growth regulation (Gangadasu, Raju, & Rao, 2002).

Organic Synthesis and Structural Studies

The compound is used in various organic synthesis processes. For instance, its derivatives have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of pyrazolo[4,3-c]pyridines and their oxides, which are of interest in structural and NMR spectroscopic studies (Vilkauskaitė, Šačkus, & Holzer, 2011).

Crystallography and Molecular Structure

The compound has been instrumental in crystallography, aiding in the understanding of molecular structures and hydrogen-bonded assemblies in pyrazolo[3,4-b]pyridine derivatives. These studies are crucial for the development of new materials and pharmaceuticals (Quiroga, Díaz, Cobo, & Glidewell, 2015).

Development of Heterocyclic Chalcones

It has also been used in the synthesis of novel heterocyclic chalcones, which are compounds with potential therapeutic applications. These chalcones are synthesized through reactions involving carbaldehydes derived from this compound (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).

Development of Organoselenium Compounds

Another application is in the synthesis of organoselenium compounds. These compounds have been explored for their anti-proliferative activity against various cell lines, highlighting their potential in cancer research (Bhasin, Jacob, Sasse, Karaghiosoff, Bhasin, Mehta, Sharma, & Rishu, 2015).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms with the GHS07 signal word “Warning”. Hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include P261, P305, P351, and P338, which advise avoiding breathing dust, contacting with skin and eyes, and taking precautionary measures if skin or eye irritation occurs .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-Chloro-4-methyl-pyridine-2-carbaldehyde may also interact with various biological targets.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that this compound might also be involved in similar biochemical pathways.

Result of Action

Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have similar effects.

Action Environment

It’s known that the compound is a solid at room temperature , suggesting that it might be stable under a variety of environmental conditions.

properties

IUPAC Name

5-chloro-4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXYOUVSBNUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267477
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886364-96-1
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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